2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide
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Overview
Description
2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrazide Moiety: The hydrazide moiety is typically formed by reacting an acyl hydrazine with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: Nucleophilic substitution reactions can take place at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the hydrazide moiety may result in the corresponding amine.
Scientific Research Applications
2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Chemical Biology: The compound can serve as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and hydrazide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The phenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, phenoxy group, and hydrazide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20ClN5O3S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN5O3S/c1-2-10-27-19(13-30-17-6-4-3-5-7-17)24-26-21(27)31-14-20(29)25-23-12-15-11-16(22)8-9-18(15)28/h2-9,11-12,28H,1,10,13-14H2,(H,25,29)/b23-12+ |
InChI Key |
KQDWQPDCUCOLPB-FSJBWODESA-N |
Isomeric SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)COC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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